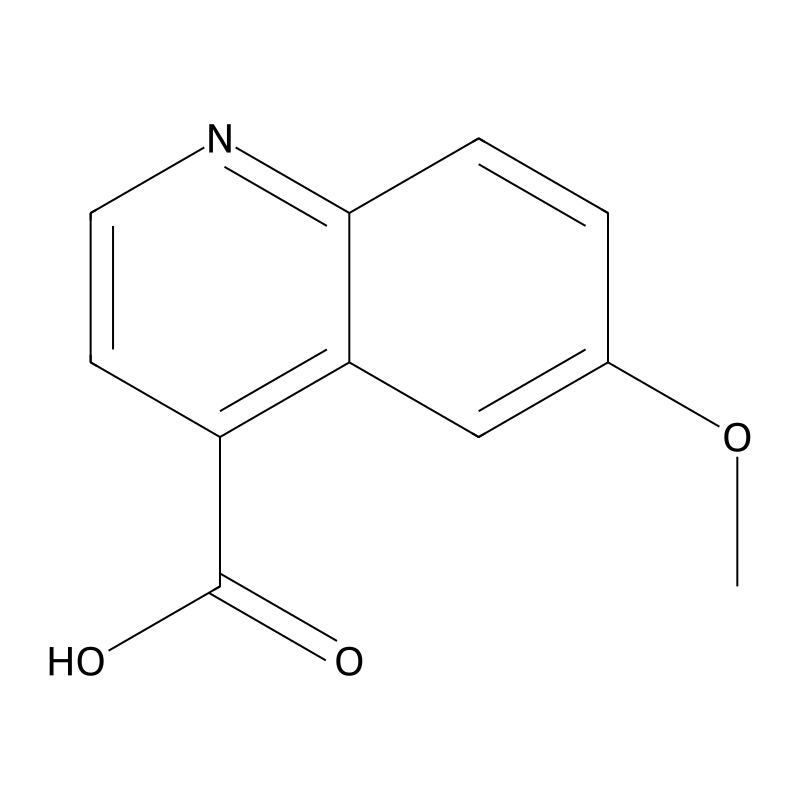

Quininic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuroscience Research

- Neuroprotective properties: Studies suggest that quininic acid might possess neuroprotective effects by modulating glutamate receptors, which play a crucial role in neuronal signaling and excitotoxicity (over-stimulation leading to cell death) []. This makes it a potential candidate for research on neurodegenerative diseases like Parkinson's and Huntington's disease [].

- Glutamate receptor antagonist: Quininic acid can act as an antagonist at specific glutamate receptors, potentially impacting learning and memory functions. Research is ongoing to explore its role in understanding and treating neurological disorders related to these functions [].

Cancer Research

- Antitumor activity: Studies have shown that quininic acid exhibits antitumor activity against various cancer cell lines. The exact mechanism of action remains under investigation, but it might involve inhibiting cell proliferation and inducing apoptosis (programmed cell death) [].

- Immunomodulatory effects: Quininic acid also demonstrates immunomodulatory effects, influencing the immune system's response to cancer cells. Research is exploring its potential to enhance the efficacy of cancer immunotherapy [].

Other Potential Applications

- Antimicrobial properties: Quininic acid exhibits antimicrobial activity against certain bacterial and fungal strains. This opens avenues for research on its potential use as a natural food preservative or in the development of novel antimicrobials [].

- Flavoring agent: Due to its slightly bitter taste, quininic acid can be used as a flavoring agent in food and beverages. However, further research is needed to determine its safety and optimal use in this context.

Quinic acid is a cyclic polyol and a cyclohexanecarboxylic acid, characterized by its colorless solid form. It is primarily derived from natural sources such as the bark of cinchona, coffee beans, and various plants like Eucalyptus globulus and Urtica dioica (European stinging nettle) . Quinic acid plays a significant role in the perceived acidity of coffee, where its concentration can increase during the roasting process due to the breakdown of chlorogenic acids .

Quininic acid exhibits several functionalities:

- Astringent: It interacts with mucous membranes in the mouth, causing a drying or puckering sensation, which is why coffee can sometimes feel bitter [].

- Pharmaceutical Precursor: As mentioned earlier, quininic acid plays a crucial role in the synthesis of Oseltamivir, a medication that works by inhibiting the neuraminidase enzyme in influenza viruses []. This enzyme is essential for viral release from infected cells. By inhibiting neuraminidase, Oseltamivir prevents the spread of the virus.

Quinic acid undergoes several chemical transformations. Notably, it can be dehydrogenated and oxidized to yield gallic acid . Additionally, quinic acid can participate in esterification reactions, forming derivatives like quinides when reacted with acetic acid and other reagents . The compound also exhibits reactivity with carbonyl groups under acid-catalyzed conditions, leading to various functional group differentiations .

Quinic acid has demonstrated a range of biological activities. It acts as an astringent and has been studied for its potential medicinal properties. It serves as a chiral building block in the synthesis of pharmaceuticals, including Oseltamivir, which is used to treat influenza A and B . Furthermore, quinic acid is implicated in various metabolic pathways, contributing to its significance in both plant physiology and human health.

Quinic acid can be synthesized through several methods:

- Natural Extraction: Obtained from plant sources such as cinchona bark and coffee beans.

- Synthetic Routes: One common method involves the hydrolysis of chlorogenic acid, leading to the formation of quinic acid . Other synthetic approaches may utilize enzymatic reactions or chemical modifications of simpler carbohydrates.

Quinic acid finds diverse applications across various fields:

- Pharmaceuticals: Used as a precursor in the synthesis of antiviral medications.

- Food Industry: Contributes to the flavor profile of coffee and is utilized for its astringent properties.

- Biochemistry: Serves as a chiral scaffold in organic synthesis due to its high enantiomeric purity and availability .

Research has indicated that quinic acid interacts with various biological systems. Its role in enhancing the perceived acidity of coffee has been highlighted in studies examining how different roasting levels affect its concentration . Additionally, investigations into its metabolic pathways have shown that it can influence the biosynthesis of other important compounds within organisms .

Quinic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chlorogenic Acid | Phenolic Compound | Precursor to quinic acid; found in coffee beans |

| Gallic Acid | Phenolic Acid | Product of quinic acid oxidation; antioxidant |

| D-Mannitol | Sugar Alcohol | Similar polyol structure; used as a sweetener |

| Lactic Acid | Organic Acid | Different functional groups; involved in fermentation |

| Citric Acid | Tricarboxylic Acid | Common in metabolism; different structural framework |

Quinic acid's unique bicyclic structure distinguishes it from these compounds while allowing it to function effectively in biological systems and

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant